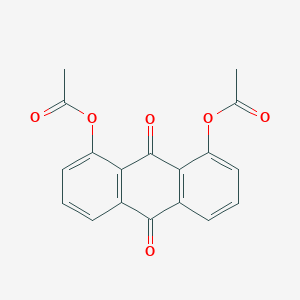
1,8-Diacetoxyanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diacetoxyanthraquinone, also known as anthraquinone-2,7-diacetate, is a chemical compound that belongs to the class of anthraquinone derivatives. It is a yellowish-brown powder that is soluble in organic solvents such as chloroform, benzene, and ethanol. 1,8-Diacetoxyanthraquinone has been widely used in scientific research due to its numerous applications in the fields of biology, chemistry, and medicine.
Mécanisme D'action
The mechanism of action of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee is not fully understood. However, it has been reported to act as an inhibitor of several enzymes, such as cyclooxygenase and lipoxygenase. It has also been reported to exhibit antioxidant and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
1,8-Diacetoxy1,8-Diacetoxyanthraquinonee has been reported to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. It has also been reported to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and use in various applications. However, one of the limitations is its low water solubility, which makes it difficult to use in aqueous solutions.
Orientations Futures
1,8-Diacetoxy1,8-Diacetoxyanthraquinonee has numerous potential applications in the fields of biology, chemistry, and medicine. Some of the future directions for research on this compound include:
1. The development of new synthetic methods for the production of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee.
2. The investigation of the mechanism of action of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee and its potential as a therapeutic agent.
3. The exploration of the potential use of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.
4. The investigation of the potential use of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee as a catalyst in various chemical reactions.
In conclusion, 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee is a chemical compound that has numerous potential applications in the fields of biology, chemistry, and medicine. Its high solubility in organic solvents and its ability to inhibit the activity of several enzymes make it a valuable tool in scientific research. Further research on this compound is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee can be achieved through several methods. One of the most commonly used methods is the reaction between 1,8-Diacetoxyanthraquinonee and acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction between 1,4-dihydroxy1,8-Diacetoxyanthraquinonee and acetic anhydride in the presence of a catalyst such as pyridine.
Applications De Recherche Scientifique
1,8-Diacetoxy1,8-Diacetoxyanthraquinonee has been widely used in scientific research due to its numerous applications in the fields of biology, chemistry, and medicine. It has been used as a reagent in the synthesis of various organic compounds, such as dyes and pharmaceuticals. It has also been used as a catalyst in several chemical reactions.
Propriétés
Numéro CAS |
1963-82-2 |
|---|---|
Nom du produit |
1,8-Diacetoxyanthraquinone |
Formule moléculaire |
C18H12O6 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
(8-acetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-13-7-3-5-11-15(13)18(22)16-12(17(11)21)6-4-8-14(16)24-10(2)20/h3-8H,1-2H3 |
Clé InChI |
BDYRYAFJCKWMGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC(=O)C |
SMILES canonique |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC(=O)C |
Autres numéros CAS |
1963-82-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



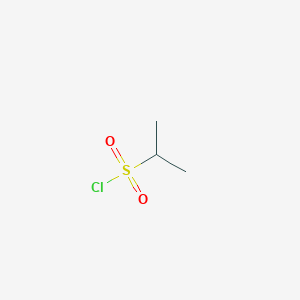
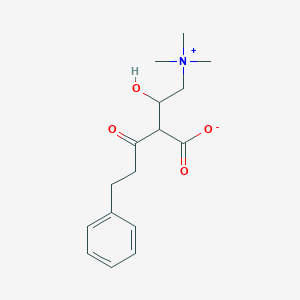
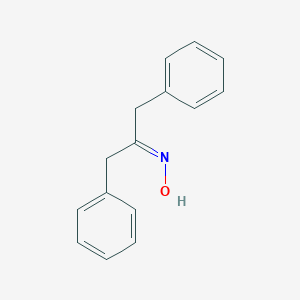
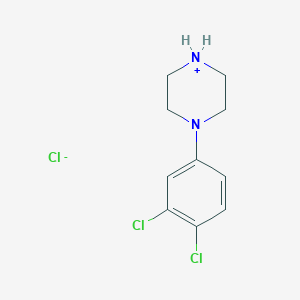

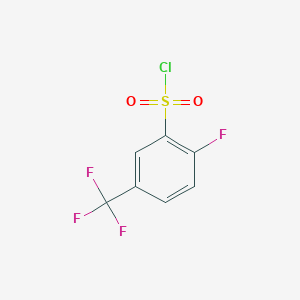
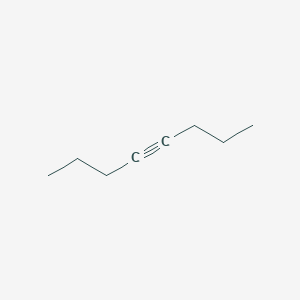
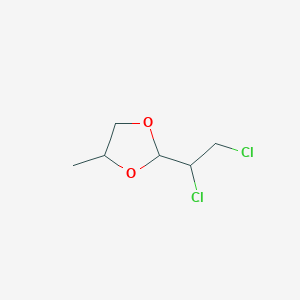
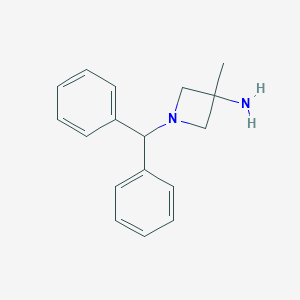
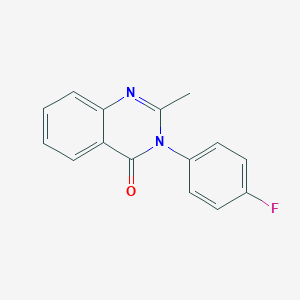
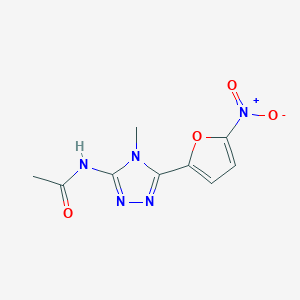
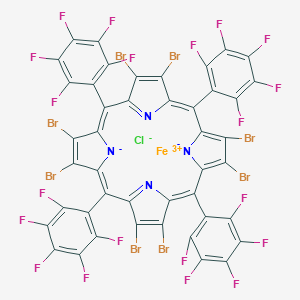
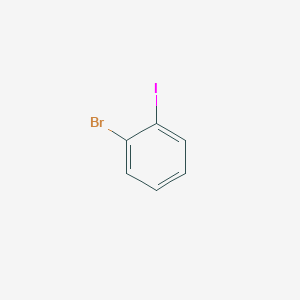
![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)